2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of benzothieno and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno and isoindole intermediates, followed by their coupling through thioether linkages. Common reagents used in these reactions include allyl bromide, thiourea, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and thioether groups.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the allyl and isoindole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activity could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its combined benzothieno and isoindole structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-11-26-22(29)18-16-9-5-6-10-17(16)31-19(18)24-23(26)30-13-12-25-20(27)14-7-3-4-8-15(14)21(25)28/h2-4,7-8H,1,5-6,9-13H2 |
InChI Key |
OYYMQIIFCFYFAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.